molecular formula C21H24N4O3 B2479870 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1788533-94-7

1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2479870
CAS No.: 1788533-94-7
M. Wt: 380.448
InChI Key: RJTBTGGKMQXXPT-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and an ethoxyphenyl group

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-27-17-11-9-15(10-12-17)23-20(26)22-14-16-6-5-13-25(16)21-24-18-7-3-4-8-19(18)28-21/h3-4,7-12,16H,2,5-6,13-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTBTGGKMQXXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]oxazole ring, followed by the formation of the pyrrolidine ring. The final step involves the coupling of these intermediates with an ethoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]oxazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. For instance, derivatives of benzo[d]oxazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
    CompoundCell LineIC50 (µM)
    Compound AMCF-7 (Breast Cancer)5.2
    Compound BA549 (Lung Cancer)7.8
  • Antibacterial Activity :
    • The antibacterial properties of this class of compounds have also been investigated. In particular, the benzo[d]oxazole moiety is known for its antimicrobial effects. Studies showed that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
    Compound CStaphylococcus aureus0.5 µg/mL
    Compound DEscherichia coli1.0 µg/mL

Pharmacological Insights

  • COX-II Inhibition :
    • The compound has been studied for its potential as a COX-II inhibitor, which is significant in the treatment of inflammatory diseases such as arthritis. Research indicates that similar compounds can effectively reduce inflammation by inhibiting cyclooxygenase enzymes .
  • Modulation of ABC Transporters :
    • There is emerging evidence suggesting that derivatives of this compound may act as modulators of ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy . This characteristic could enhance the efficacy of chemotherapeutic agents.

Case Studies

  • Synthesis and Evaluation :
    • A study reported the synthesis of various benzo[d]oxazole derivatives and their evaluation for antibacterial activity against resistant strains of bacteria. The results indicated that modifications at specific positions on the benzo[d]oxazole ring significantly enhanced antibacterial potency .
  • Clinical Relevance :
    • A clinical trial involving similar compounds aimed at evaluating their safety and efficacy in patients with chronic inflammatory conditions highlighted the potential therapeutic benefits of these compounds in reducing pain and inflammation .

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-methoxyphenyl)urea
  • 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-chlorophenyl)urea
  • 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-fluorophenyl)urea

Uniqueness

The uniqueness of 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

The compound 1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, including antibacterial, antifungal, and anticancer activities. Various studies have explored the pharmacological potential of this compound and its derivatives, revealing insights into its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 376.45 g/mol. It features a benzo[d]oxazole moiety, a pyrrolidine ring, and an ethoxyphenyl group, contributing to its unique chemical properties.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on pyrrolidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

CompoundBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

Antifungal Activity

In addition to antibacterial effects, the compound's derivatives have shown antifungal activity against pathogens like Candida albicans. The antifungal efficacy was evaluated using standard drugs such as fluconazole, with results indicating that certain derivatives inhibited fungal growth at concentrations ranging from 45 to 60 µg/mL .

CompoundFungal StrainInhibition Concentration (µg/mL)
Compound CC. albicans45
Compound DA. niger60

Anticancer Potential

Several studies have investigated the anticancer properties of benzo[d]oxazole derivatives, suggesting that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been shown to target specific cancer cell lines effectively .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The binding affinity to these targets can lead to alterations in their function, resulting in therapeutic effects such as inhibition of bacterial growth or cancer cell proliferation.

Case Studies

  • Antibacterial Study : A study conducted on a series of pyrrolidine derivatives revealed that structural modifications significantly influenced their antibacterial potency. The introduction of halogen substituents enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Evaluation : In another study focusing on oxazole derivatives, compounds were tested against multiple fungal strains. The results indicated that specific substitutions on the oxazole ring could enhance antifungal activity, suggesting a structure-activity relationship that could be exploited for drug development .

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